Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is an organic compound with the molecular formula C8H11F3O2S. It is characterized by the presence of a trifluorobutenyl group attached to a sulfanyl acetate moiety.
Scientific Research Applications
Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate typically involves the reaction of ethyl acetate with 3,4,4-trifluoro-3-butenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethyl acetate derivatives .
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing compound with similar chemical properties.
Ethyl 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]acetate: A closely related compound with slight variations in the molecular structure.
Uniqueness
Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is unique due to its specific trifluorobutenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2S/c1-2-13-7(12)5-14-4-3-6(9)8(10)11/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBIVHKZGRXXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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